2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,5-dichloro-4-methoxybenzenesulfonyl chloride, is nitrated to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Amidation: The amine is then reacted with 1-phenylethylamine under controlled conditions to form the desired sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced forms.
Scientific Research Applications
2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide
- 2,3-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the benzene ring, along with the sulfonamide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-10(11-6-4-3-5-7-11)18-22(19,20)15-9-12(16)14(21-2)8-13(15)17/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAWECMBKHFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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